1-Hydroxy-2,4-bis(phenylamino)anthraquinone

Catalog No.
S14328291
CAS No.
81-70-9
M.F
C26H18N2O3
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-2,4-bis(phenylamino)anthraquinone

CAS Number

81-70-9

Product Name

1-Hydroxy-2,4-bis(phenylamino)anthraquinone

IUPAC Name

2,4-dianilino-1-hydroxyanthracene-9,10-dione

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C26H18N2O3/c29-24-18-13-7-8-14-19(18)25(30)23-22(24)20(27-16-9-3-1-4-10-16)15-21(26(23)31)28-17-11-5-2-6-12-17/h1-15,27-28,31H

InChI Key

PEMIJWTVSXCRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)NC5=CC=CC=C5

1-Hydroxy-2,4-bis(phenylamino)anthraquinone is an organic compound classified within the anthraquinone family. Its molecular formula is C26H18N2O3C_{26}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 406.44 g/mol. The compound features a hydroxyl group and two phenylamino substituents on the anthraquinone backbone, enhancing its solubility and reactivity in various chemical environments. The presence of these functional groups contributes to its unique properties, making it a subject of interest in both chemical research and industrial applications .

Typical of anthraquinone derivatives. These include:

  • Reduction Reactions: The compound can be reduced to produce various derivatives with altered biological and chemical properties.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Oxidative Reactions: Under oxidative conditions, the compound may form reactive intermediates that can engage in further reactions, such as polymerization or complexation with metal ions .

The biological activity of 1-hydroxy-2,4-bis(phenylamino)anthraquinone is notable due to its potential interactions with biological molecules. Research indicates that anthraquinones can exhibit:

  • Antimicrobial Properties: The compound may inhibit the growth of various bacteria and fungi.
  • Cytotoxic Effects: It has been shown to induce cytotoxicity in certain cancer cell lines, potentially through mechanisms involving oxidative stress and DNA intercalation.
  • Photodynamic Activity: The compound can generate reactive oxygen species upon irradiation, which may be leveraged in photodynamic therapy for cancer treatment .

The synthesis of 1-hydroxy-2,4-bis(phenylamino)anthraquinone typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with anthraquinone or its derivatives.
  • Amination Reaction: The introduction of phenylamino groups is achieved through amination reactions using appropriate amines under controlled conditions.
  • Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often utilizing oxidizing agents or specific catalytic conditions to ensure selectivity .

1-Hydroxy-2,4-bis(phenylamino)anthraquinone has several applications across various fields:

  • Dye Manufacturing: It is used as a dye precursor due to its vibrant color properties.
  • Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography methods for purity assessment and separation of related compounds.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in cancer therapy and antimicrobial applications .

Studies on 1-hydroxy-2,4-bis(phenylamino)anthraquinone have revealed important interactions with biological systems:

  • DNA Binding: The compound has been shown to intercalate into DNA strands, which may contribute to its cytotoxic effects.
  • Enzymatic Interactions: It interacts with various enzymes involved in metabolic pathways, influencing the bioavailability and efficacy of other compounds.
  • Reactive Oxygen Species Generation: Upon exposure to light, it generates reactive oxygen species that can damage cellular components, leading to apoptosis in targeted cells .

Several compounds share structural similarities with 1-hydroxy-2,4-bis(phenylamino)anthraquinone. These include:

Compound NameMolecular FormulaKey Features
1-Amino-4-hydroxy-2-(phenylthio)anthraquinoneC20H13NO3SC_{20}H_{13}NO_{3}SContains a thioether group; exhibits different reactivity
1-Hydroxy-2-methylaminoanthraquinoneC15H13N1O3C_{15}H_{13}N_{1}O_{3}Methylated amine; altered solubility properties
1-Hydroxy-4-(4-methylphenylamino)anthraquinoneC26H22N2O3C_{26}H_{22}N_{2}O_{3}Contains a methyl group on one phenyl ring; affects biological activity

The uniqueness of 1-hydroxy-2,4-bis(phenylamino)anthraquinone lies in its combination of both hydroxyl and phenylamino groups on the anthraquinone framework. This configuration enhances its solubility and increases its potential reactivity compared to other derivatives lacking these features .

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.13174244 g/mol

Monoisotopic Mass

406.13174244 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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